molecular formula C5H5N5 B1280876 7H-purin-8-amine CAS No. 20296-09-7

7H-purin-8-amine

Cat. No. B1280876
CAS RN: 20296-09-7
M. Wt: 135.13 g/mol
InChI Key: IKZRFGGARFKJOA-UHFFFAOYSA-N
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Description

7H-purin-8-amine, also known as 6-amino-7H-purin-8(9H)-one, is a purine derivative that serves as a key intermediate in the synthesis of various nucleoside and nucleotide analogs. The compound is characterized by the presence of an amino group at the 6th position of the purine ring and has been the subject of several synthetic studies due to its relevance in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of 7H-purin-8-amine derivatives has been explored through different methodologies. One approach involves the reaction of 8-bromoadenine derivatives with sodium acetate in acetic acid, leading to the formation of N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one . Another method includes the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines, which involves the immobilization of a deoxyadenosine derivative, conversion to 3H-imidazo[2,1-i]purine-7-carbaldehyde, and subsequent reductive amination and N-alkylation or N-acylation steps .

Molecular Structure Analysis

The molecular structure of 7H-purin-8-amine is characterized by the purine scaffold, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The amino group at the 6th position plays a crucial role in the reactivity and tautomerism of the compound. Tautomeric forms have been identified using NMR methods, which are essential for understanding the compound's chemical behavior .

Chemical Reactions Analysis

7H-purin-8-amine and its derivatives exhibit a range of chemical reactivities depending on the substituents present on the purine ring. For instance, N-Methoxy-9-methyl-9H-purin-6-amines with various substituents at the 2nd position show different amino/imino tautomer ratios and reactivity towards alkylation. The presence of electronegative substituents at C-2 can significantly reduce the reactivity under alkylation conditions . Additionally, the alkylation of 6-amino-7H-purin-8(9H)-one with diverse alkylation agents can afford monosubstituted and disubstituted acyclic nucleoside and nucleotide analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-purin-8-amine derivatives are influenced by the substituents attached to the purine ring. These properties are critical for the compound's solubility, stability, and overall reactivity, which are important parameters in the development of pharmaceutical agents. The tautomerism observed in these compounds can affect their physical properties, such as melting points and solubility in various solvents, as well as their chemical properties, including acidity and basicity .

Scientific Research Applications

Synthesis of Analog Compounds

7H-purin-8-amine, as a purine derivative, is instrumental in synthesizing various analog compounds. For instance, the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one demonstrates the compound's utility in creating diverse derivatives for potential pharmacological applications (Janeba, Holý, & Masojídková, 2000).

Antibacterial Applications

7H-purin-8-amine is involved in the synthesis of compounds with antibacterial properties. Research has shown the synthesis of triazole compounds containing the purine moiety, which were screened for antibacterial activity (Govori, 2017). Additionally, novel phenyl and purine-substituted derivatives of quinazolinones, prepared through the reaction with 7H-purin-6-amine, exhibited notable antibacterial features (Naik & Rangaswamy, 2017).

Role in Corticotropin-Releasing Hormone Receptor Antagonism

Purin-8-ones, which include derivatives of 7H-purin-8-amine, have been identified as having significant binding affinity to the CRH-R1 receptor. These compounds show promise as potential anxiolytics and/or antidepressants, highlighting another therapeutic avenue for 7H-purin-8-amine derivatives (Beck et al., 1999).

Applications in Chemical Functionalization

7H-purin-8-amine plays a role in chemical functionalization processes. For example, the Rh-catalyzed selective C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation, illustrates the compound's utility in complex chemical synthesis (Kim et al., 2014).

Safety And Hazards

The safety data sheet for 7H-purin-8-amine suggests that it should be used only for research and development under the supervision of a technically qualified individual . In case of skin contact, it is recommended to wash off with soap and plenty of water .

Future Directions

The development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells, is a promising future direction . The structure-activity relationship studies of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors led to the discovery of a compound with increased selectivity toward FLT3 kinase . This could pave the way for the development of more effective treatments for FLT3-positive acute myeloid leukemia .

properties

IUPAC Name

7H-purin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZRFGGARFKJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479324
Record name 7H-purin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-purin-8-amine

CAS RN

20296-09-7
Record name 7H-purin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sundaralingam, TP Haromy - Crystallographic and Structural Data I, 1989 - Springer
… N-Methyl-N-(2-benzhydryloxyethyl)-1,3-dimethyl-2,6dioxo-1,2,3,6-tetrahydro-7H-purin-8-amine C23H25N503 …
Number of citations: 0 link.springer.com

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